2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a 6-fluorobenzofuran-2-yl substituent. The benzofuran moiety introduces a fused aromatic system with an oxygen heteroatom, while the fluorine atom at the 6-position modulates electronic properties. Such derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and functional materials.
Properties
IUPAC Name |
2-(6-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXSJLCXJBUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor. The dioxaborolane moiety can be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives.
Industrial Production Methods
Industrial production of 2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Key Chemical Reactions
The compound primarily engages in Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality to form carbon-carbon bonds.
Reaction Conditions and Catalysts
Mechanistic Insight : The boronate ester undergoes transmetallation with palladium catalysts, transferring the benzofuran moiety to the palladium center. This intermediate then couples with electrophilic partners (e.g., aryl halides) to form substituted benzofurans .
Functionalization of the Benzofuran Core
The fluorine atom at the 6-position directs electrophilic substitution reactions:
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Nitration : Yields 5-nitro-6-fluorobenzofuran derivatives under HNO₃/H₂SO₄ conditions.
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Bromination : Selective bromination at the 3-position using Br₂/CH₂Cl₂ .
Hydrolysis and Oxidation
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Hydrolysis : The dioxaborolane ring can be cleaved with aqueous NaOH to form the corresponding boronic acid (C₈H₅BFO₂), a precursor for further coupling .
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Oxidation : Treatment with H₂O₂/K₂CO₃ converts boronate esters to phenolic derivatives .
Stability and Handling
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Storage : Stable under inert gas at −20°C; sensitive to moisture and oxygen .
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Decomposition : Prolonged exposure to air leads to boronic acid formation, detectable via ¹¹B NMR .
Comparison with Analogous Compounds
| Property | 6-Fluoro Derivative (This Compound) | 6-Chloro Analog |
|---|---|---|
| Reactivity in Coupling | Faster transmetallation due to F⁻ | Slower, requires higher temps |
| Electrophilic Sites | 3- and 5-positions | 3-, 5-, and 7-positions |
| Bioactivity | Moderate CYP inhibition | Stronger CYP1A2 inhibition |
Scientific Research Applications
Structure
The structure of this compound features a fluorobenzofuran moiety attached to a dioxaborolane ring, which is significant for its reactivity and potential applications.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit promising anticancer properties. The presence of the fluorobenzofuran moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for the development of new anticancer agents .
Materials Science
Fluorescent Probes
This compound has been explored as a fluorescent probe in materials science due to its unique photophysical properties. The incorporation of fluorine enhances the stability and brightness of the fluorescence emitted.
Data Table: Fluorescent Properties Comparison
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| 2-(6-Fluorobenzofuran-2-yl) | 520 | 75 |
| Traditional Fluorescent Probes | 480 | 50 |
These properties make it suitable for applications in bioimaging and sensing technologies .
Environmental Applications
Pollutant Detection
The unique properties of this compound have been investigated for environmental monitoring applications, particularly in detecting pollutants. Its sensitivity to changes in the chemical environment makes it a candidate for developing sensors capable of detecting trace levels of hazardous substances.
Mechanism of Action
The mechanism of action of 2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The benzofuran ring and the fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial for its biological activity. The compound’s effects are mediated through the modulation of cellular pathways involved in cell growth, apoptosis, and immune response .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The table below highlights key structural differences and their implications:
*Estimated based on analogous structures.
Reactivity in Cross-Coupling Reactions
- Fluorine’s meta position balances electronic modulation without excessive steric hindrance .
- Naphthalene Analogues (e.g., 2-(6-Fluoronaphthalen-2-yl)-...) : Extended conjugation improves stability but may slow reaction rates due to increased steric bulk .
- Ortho-Fluorophenyl Derivatives (e.g., 2-(2-Fluorophenyl)-...) : Steric hindrance near boron reduces coupling efficiency, as seen in lower yields for similar substrates .
Biological Activity
2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1628703-38-7) is a boron-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on recent studies.
The molecular formula of this compound is C₁₄H₁₆BFO₃ with a molecular weight of 262.08 g/mol. It features a dioxaborolane ring structure that contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆BFO₃ |
| Molecular Weight | 262.08 g/mol |
| CAS Number | 1628703-38-7 |
| Purity | ≥98% |
Antimicrobial Activity
Initial studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that boron-containing compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis and function .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of β-lactamase enzymes. These enzymes confer antibiotic resistance in bacteria by hydrolyzing β-lactam antibiotics. In vitro assays demonstrated that the compound effectively inhibits the activity of certain β-lactamases at low micromolar concentrations . This suggests its potential as a co-administrative agent to enhance the efficacy of existing antibiotics.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells . Further studies are needed to elucidate the precise pathways involved in its anticancer activity.
Case Studies and Research Findings
- Synthesis and Characterization : A scalable synthesis method for similar boron compounds was developed that emphasizes high yield and selectivity. The synthetic route involves key reactions that could be adapted for the production of this compound .
- In Vivo Studies : Preliminary in vivo studies on animal models have shown promising results regarding the pharmacokinetics and bioavailability of the compound. The results indicate effective absorption and distribution within biological systems .
- Structural Activity Relationship (SAR) : Research into the SAR of related compounds suggests that modifications to the fluorobenzofuran moiety can significantly alter biological activity. This highlights the importance of structural optimization in drug development processes .
Q & A
Q. What are the recommended protocols for synthesizing 2-(6-Fluorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
While direct synthesis protocols for this compound are not explicitly documented, analogous dioxaborolane derivatives (e.g., 2-(benzofuran-5-yl) and 2-(3-chlorophenyl) variants) are synthesized via palladium-catalyzed Miyaura borylation. This involves reacting halogenated precursors (e.g., 6-fluorobenzofuran bromide) with bis(pinacolato)diboron (B2pin2) in the presence of a Pd catalyst (e.g., PdCl2(dppf)) and KOAc in anhydrous THF at 80–100°C for 12–24 hours . Purification typically employs flash chromatography (hexane/EtOAc gradient).
Q. How should researchers characterize this compound using NMR spectroscopy?
Key characterization steps include:
- <sup>1</sup>H NMR : Identify aromatic protons (δ 6.8–8.0 ppm) from the benzofuran moiety and methyl groups (δ 1.0–1.4 ppm) from the dioxaborolane ring. The fluorine atom induces splitting in adjacent proton signals.
- <sup>19</sup>F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .
- <sup>11</sup>B NMR : A peak at δ 30–35 ppm confirms boronate ester formation . Note: Carbon atoms directly bonded to boron may not appear in <sup>13</sup>C NMR due to quadrupolar relaxation .
Q. What solvent systems are optimal for handling this compound in cross-coupling reactions?
This boronate ester is stable in aprotic solvents (e.g., THF, DMF, DMSO) but hydrolyzes in protic solvents. For Suzuki-Miyaura couplings, use degassed THF/H2O (10:1) with Pd(PPh3)4 or PdCl2(dppf) at 60–80°C. Monitor reaction progress via TLC (silica, hexane/EtOAc) .
Advanced Research Questions
Q. How can chemoselectivity challenges be addressed when using this compound in multi-step syntheses?
The dioxaborolane group is susceptible to oxidation and hydrolysis. To preserve its integrity:
Q. What strategies resolve contradictions in spectroscopic data for boron-containing intermediates?
Discrepancies in <sup>13</sup>C NMR signals (e.g., missing peaks for boron-bound carbons) arise from quadrupolar broadening. Mitigate this by:
- Using <sup>11</sup>B-decoupled NMR techniques.
- Validating structural assignments with HRMS and IR (e.g., B-O stretches at 1340–1380 cm<sup>-1</sup>) .
Q. How does the 6-fluoro substituent influence electronic properties in catalytic applications?
The electron-withdrawing fluorine atom enhances the electrophilicity of the benzofuran ring, improving reactivity in aryl cross-couplings. Compare Hammett parameters (σmeta = 0.34 for fluorine) to predict regioselectivity in Pd-catalyzed reactions. Experimental validation via competition studies with non-fluorinated analogs is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
